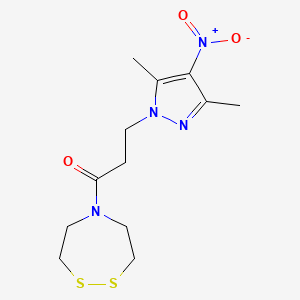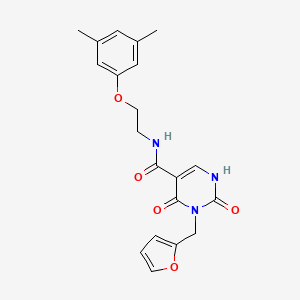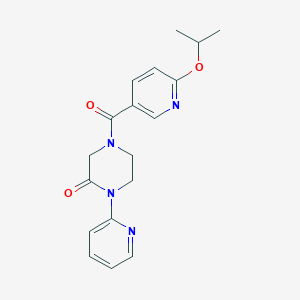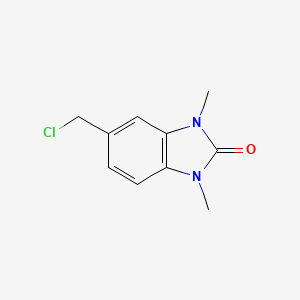
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It may also act on neurotransmitter systems in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. It may also be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one. One area of research is to investigate its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility of the compound for use in various experiments.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been achieved using various methods. One of the most commonly used methods is the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 1,2,5-dithiazepane in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a yellow solid.
Applications De Recherche Scientifique
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S2/c1-9-12(16(18)19)10(2)15(13-9)4-3-11(17)14-5-7-20-21-8-6-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMDGHYFKRNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCSSCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)

![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)




![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)

